An In-Depth Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry

An In-Depth Technical Guide to 4-Hydroxy-2-methylpyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, a pivotal heterocyclic scaffold in modern medicinal chemistry. We delve into its fundamental physicochemical properties, including its critical tautomeric nature, and present a detailed, field-tested protocol for its synthesis and purification. The core of this guide is a thorough analysis of the spectroscopic techniques required for unambiguous structural confirmation, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, complete with interpretations of expected data. Furthermore, we explore the molecule's chemical reactivity, highlighting its potential for derivatization. The guide culminates in a discussion of its applications as a versatile building block in drug discovery, with a focus on its role in the development of kinase and receptor antagonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Molecular Identity and Physicochemical Properties

4-Hydroxy-2-methylpyrimidine-5-carbonitrile, also known by its IUPAC name 2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile, is a substituted pyrimidine with significant potential in organic synthesis and pharmaceutical development.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27058-54-4 | [1][2][3] |

| Molecular Formula | C₆H₅N₃O | [1] |

| Molecular Weight | 135.12 g/mol | [1] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 166-169 °C (lit.) | [5] |

| SMILES | CC1=NC=C(C(=O)N1)C#N | [1] |

| InChI Key | GSPKYRXUBCRKIF-UHFFFAOYSA-N | [1] |

Structural Elucidation and Tautomerism

The structure consists of a pyrimidine ring substituted with a methyl group at position 2, a hydroxyl group at position 4, and a nitrile group at position 5.[1] A critical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto (pyrimidinone) form, 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.[6] Computational and experimental studies confirm that the keto tautomer, 4(3H)-pyrimidinone, is generally the predominant form in both solution and the solid state, stabilized by factors like intramolecular hydrogen bonding and electronic delocalization.[6][7] This equilibrium is crucial as it dictates the molecule's reactivity, particularly in alkylation and acylation reactions.[6]

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis and Purification

The synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile can be achieved through several routes. A common and reliable method involves the cyclocondensation of a three-carbon component with an amidine. One well-documented approach uses acetamidine hydrochloride and malononitrile, often with a formaldehyde equivalent.[1][8] This reaction proceeds via a probable Mannich-type aminomethylation followed by cyclization to form the pyrimidine ring.[1]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification process.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from literature procedures.[8] Researchers should conduct their own risk assessment before proceeding.

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add t-butanol (40 mL).

-

Reagent Addition: Sequentially add acetamidine hydrochloride (2.26 g, 24 mmol), malononitrile (1.32 g, 20 mmol), and 30% aqueous formaldehyde (2.4 g, 24 mmol).

-

Cyclization: Heat the reaction mixture to 65-70 °C and maintain for 4 hours with vigorous stirring. The mixture will become a thick slurry.

-

Scientist's Note: This condensation step forms the core dihydropyrimidine ring structure. The temperature is critical to ensure a sufficient reaction rate without significant side product formation.

-

-

Oxidation: Cool the mixture to 20-25 °C. Carefully add 70 wt.% tert-butyl hydroperoxide (2.8 g) dropwise, ensuring the internal temperature does not exceed 35 °C. Stir at 30-35 °C for 1 hour.

-

Scientist's Note: This step is likely to aromatize the ring or complete the synthesis, leading to the final stable product. Careful temperature control is necessary due to the exothermic nature of the oxidation.

-

-

Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. The product will precipitate. Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).

-

Purification: The crude product can be purified by recrystallization. Recrystallization from ethanol has been reported to yield high-purity material.[1] Dissolve the crude solid in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry in a vacuum oven at 50-60 °C to a constant weight. A yield of over 90% with high purity is achievable with this method.[8]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic data are characteristic of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, primarily in its dominant keto tautomer form.

| Technique | Key Feature | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift | ~12.0-13.0 ppm (br s, 1H) | N-H proton of the pyrimidinone ring. |

| ~8.5-8.8 ppm (s, 1H) | C6-H proton, deshielded by adjacent N and C=O. | ||

| ~2.5-2.7 ppm (s, 3H) | C2-CH₃ protons. | ||

| ¹³C NMR | Chemical Shift | ~160-165 ppm | C4 carbonyl carbon (C=O). |

| ~155-160 ppm | C2 and C6 carbons. | ||

| ~115-120 ppm | Nitrile carbon (C≡N). | ||

| ~90-95 ppm | C5 carbon. | ||

| ~20-25 ppm | Methyl carbon (CH₃). | ||

| IR (KBr) | Vibrational Band | 3200-2800 cm⁻¹ (broad) | N-H stretching from the pyrimidinone ring. |

| ~2230-2210 cm⁻¹ (sharp) | C≡N (nitrile) stretching. | ||

| ~1680-1650 cm⁻¹ (strong) | C=O (amide) stretching. | ||

| EI-MS | m/z | 135 | [M]⁺, Molecular ion peak. |

Note: NMR shifts are approximate and can vary based on solvent and concentration. The data presented is a prediction based on typical values for similar structures.

Interpretation Insights

-

¹H NMR: The presence of a very downfield, broad singlet around 12-13 ppm is strong evidence for the N-H proton of the keto tautomer. The sharp singlet for the C6-H proton confirms the substitution pattern.

-

IR Spectroscopy: The combination of a strong C=O stretch around 1670 cm⁻¹ and a sharp C≡N stretch around 2220 cm⁻¹ is highly characteristic of the target molecule. The absence of a strong, sharp O-H band above 3500 cm⁻¹ further supports the predominance of the keto form.[9][10]

-

Mass Spectrometry: A clear molecular ion peak at m/z = 135 confirms the molecular weight of C₆H₅N₃O.[9]

Chemical Reactivity and Derivatization

The pyrimidine-5-carbonitrile scaffold is a versatile platform for further chemical modification, which is key to its utility in drug discovery.

Caption: Key reactive sites and potential derivatization pathways.

-

N- vs. O-Alkylation: The tautomeric equilibrium allows for selective alkylation. Using a strong base like sodium hydride (NaH) will deprotonate the pyrimidone nitrogen, leading to N-alkylation.[6] Milder conditions, for instance using silver oxide, can favor O-alkylation to yield 4-alkoxypyrimidines.[6] This selectivity is fundamental for controlling the structure of subsequent derivatives.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid. Alternatively, it can be reduced to an aminomethyl group, providing a key linkage point for building more complex molecules.

-

Electrophilic Substitution: While the pyrimidine ring is generally electron-deficient, the position C5 can undergo electrophilic attack, such as in Mannich reactions, particularly in related hydroxypyrimidine systems.[11]

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[12][13] The 4-hydroxy-2-methylpyrimidine-5-carbonitrile motif is particularly valuable as a synthetic intermediate and a core structure for developing targeted therapeutics.

-

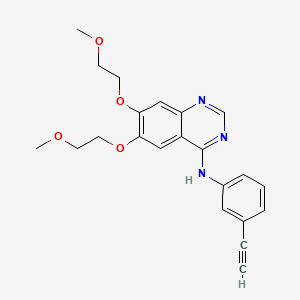

Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binder" for ATP-competitive kinase inhibitors. Derivatives of pyrimidine-5-carbonitriles have been investigated as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and dual PI3K/mTOR inhibitors, which are critical pathways in cancer cell proliferation.[1][14][15][16]

-

Receptor Antagonists: The scaffold has been used in the development of potent and orally bioavailable antagonists for chemokine receptors like CXCR2, which are implicated in inflammatory diseases such as COPD.[17]

-

Antimicrobial and Anticancer Agents: The compound itself and its derivatives have shown potential as antimicrobial and anticancer agents.[1] The nitrile group, in particular, is a feature of several anti-cancer drugs and can contribute to target binding and favorable pharmacokinetic properties.[13]

Caption: Role of the scaffold in a typical drug discovery cascade.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Hydroxy-2-methylpyrimidine-5-carbonitrile.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[18] It may also be harmful if swallowed.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[19]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[19] Avoid contact with skin and eyes.[19]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][19] Keep the container tightly closed to prevent moisture absorption.[4][19] Store away from strong oxidizing agents.[19]

Conclusion

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is more than a simple chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven relevance as a core scaffold for biologically active molecules make it an indispensable building block. Understanding its fundamental properties, particularly its tautomerism and spectroscopic signatures, is the first step toward unlocking its full potential in the synthesis of novel therapeutics targeting a range of human diseases.

References

- Smolecule. (n.d.). Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4.

- BLD Pharm. (n.d.). 27058-54-4|4-Hydroxy-2-methylpyrimidine-5-carbonitrile.

- AiFChem. (n.d.). 27058-54-4 | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile.

- Chemical-Suppliers. (n.d.). 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | CAS 27058-54-4.

- EvitaChem. (n.d.). Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5.

- Methylamine Supplier. (n.d.). 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carbonitrile.

- ChemicalBook. (n.d.). 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2014). Safety Data Sheet.

-

Snyder, H. R., & Foster, H. M. (1954). Mannich Reactions of Pyrimidines. I. 2,6-Dimethyl-4-hydroxypyrimidine. Journal of the American Chemical Society, 76(1), 118-120. Retrieved from [Link]

- CymitQuimica. (2024). Safety Data Sheet.

- Wako Pure Chemical Industries. (n.d.). SAFETY DATA SHEET. Retrieved from Wako Pure Chemical Industries website.

-

Clark, J., & Neath, G. (1968). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Journal of the Chemical Society C: Organic, 919-922. Retrieved from [Link]

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- ChemicalBook. (n.d.). 4-Hydroxypyrimidine | 51953-17-4.

- ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3.

- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.

-

El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4995. Retrieved from [Link]

-

Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3285-3290. Retrieved from [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.

-

Al-Ghulikah, H. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(48), 33629-33647. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from University of Wisconsin-Madison website.

- Reich, H. (2020). NMR Spectroscopy. Retrieved from University of Wisconsin-Madison website.

-

Shalaby, A. A., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from University of Wisconsin-Madison website.

Sources

- 1. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]

- 2. 27058-54-4|4-Hydroxy-2-methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 3. 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | CAS 27058-54-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carbonitrile | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 5. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]

- 6. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]

- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. lehigh.edu [lehigh.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 27058-54-4 | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]

- 19. fishersci.com [fishersci.com]